Cas no 898760-19-5 (2,4-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone)
2,4-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone Chemical and Physical Properties
Names and Identifiers
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- (2,4-dimethylphenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone
- 2,4-DIMETHYL-4'-(1,3-DIOXOLAN-2-YL)BENZOPHENONE
- DTXSID80645115
- 2-[4-(2,4-DIMETHYLBENZOYL)PHENYL]-1,3-DIOXOLANE
- 898760-19-5
- AKOS016022019
- (2,4-Dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone
- MFCD07700018
- Methanone, (2,4-dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]-
- 2,4-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone
-
- MDL: MFCD07700018
- Inchi: 1S/C18H18O3/c1-12-3-8-16(13(2)11-12)17(19)14-4-6-15(7-5-14)18-20-9-10-21-18/h3-8,11,18H,9-10H2,1-2H3
- InChI Key: AAWVQRBAOGNFPF-UHFFFAOYSA-N
- SMILES: O1CCOC1C1C=CC(C(C2C=CC(C)=CC=2C)=O)=CC=1
Computed Properties
- Exact Mass: 282.12600
- Monoisotopic Mass: 282.125594432g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 354
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 35.5Ų
Experimental Properties
- Density: 1.149±0.06 g/cm3(Predicted)
- Boiling Point: 423.1±45.0 °C(Predicted)
- PSA: 35.53000
- LogP: 3.57980
2,4-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,4-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D101185-250mg |
2,4-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone |
898760-19-5 | 250mg |
$ 440.00 | 2022-06-02 | ||
| TRC | D101185-500mg |
2,4-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone |
898760-19-5 | 500mg |
$ 735.00 | 2022-06-02 | ||
| abcr | AB366890-1 g |
2,4-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone, 97%; . |
898760-19-5 | 97% | 1 g |
€841.90 | 2023-07-19 | |
| abcr | AB366890-2 g |
2,4-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone, 97%; . |
898760-19-5 | 97% | 2 g |
€1,415.70 | 2023-07-19 | |
| Chemenu | CM297590-1g |
2,4-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone |
898760-19-5 | 95% | 1g |
$433 | 2023-02-16 | |
| Fluorochem | 206866-1g |
2,4-dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone |
898760-19-5 | 97% | 1g |
£483.00 | 2022-03-01 | |
| Fluorochem | 206866-2g |
2,4-dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone |
898760-19-5 | 97% | 2g |
£847.00 | 2022-03-01 | |
| Fluorochem | 206866-5g |
2,4-dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone |
898760-19-5 | 97% | 5g |
£1753.00 | 2022-03-01 | |
| abcr | AB366890-1g |
2,4-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone, 97%; . |
898760-19-5 | 97% | 1g |
€840.60 | 2025-04-15 | |
| abcr | AB366890-2g |
2,4-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone, 97%; . |
898760-19-5 | 97% | 2g |
€1413.50 | 2025-04-15 |
2,4-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone Suppliers
2,4-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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3. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 2,4-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone
Professional Introduction to 2,4-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone (CAS No. 898760-19-5)
2,4-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone, identified by the Chemical Abstracts Service Number (CAS No.) 898760-19-5, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the benzophenone class, characterized by its benzene ring system substituted with methyl groups and an oxygen-containing heterocyclic group at the para position. The unique structural features of this molecule make it a promising candidate for various applications, particularly in the development of advanced materials and bioactive molecules.
The chemical structure of 2,4-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone consists of a central benzophenone core substituted with two methyl groups at the 2 and 4 positions, and an oxygen-rich 1,3-dioxolane moiety attached at the 4'-position. This arrangement imparts distinct electronic and steric properties to the molecule, which are critical for its reactivity and functionality. The presence of the 1,3-dioxolane group enhances its solubility in polar solvents and improves its ability to interact with biological targets, making it a valuable intermediate in synthetic chemistry.
In recent years, there has been growing interest in exploring the applications of 2,4-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone in pharmaceutical research. Its benzophenone core is well-known for its photochemical properties, which have been leveraged in the development of photodynamic therapy agents and UV absorbers. The introduction of the 1,3-dioxolane group further expands its potential by enabling selective modifications and functionalizations. This has led to several innovative studies investigating its role as a precursor in drug synthesis and as a component in novel therapeutic formulations.
One of the most compelling aspects of 2,4-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone is its versatility in chemical transformations. The reactive sites on the molecule allow for diverse modifications, including nucleophilic substitutions and cross-coupling reactions, which are fundamental to modern synthetic organic chemistry. Researchers have utilized these properties to develop new methodologies for constructing complex molecular architectures. For instance, recent studies have demonstrated its utility in generating biaryl compounds with potential pharmaceutical applications through palladium-catalyzed coupling reactions.
The pharmacological relevance of 2,4-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone has been further explored through computational modeling and experimental validations. Studies indicate that this compound exhibits moderate binding affinity to certain enzyme targets, suggesting its potential as an inhibitor or modulator in drug discovery programs. The dioxolane group's ability to form hydrogen bonds with biological receptors adds another layer of complexity to its pharmacokinetic behavior. This has prompted investigations into optimizing its structure for improved bioavailability and target specificity.
From a material science perspective, 2,4-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone has shown promise as a building block for advanced polymers and coatings. Its photochemical stability and ability to undergo cross-linking reactions make it suitable for applications in high-performance materials that require durability under extreme conditions. Researchers are currently exploring its integration into organic electronics components, where its electronic properties could contribute to more efficient charge transport mechanisms.
The synthesis of 2,4-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone presents an interesting challenge due to the need for precise functionalization of the benzophenone core while maintaining regioselectivity. Advanced synthetic techniques such as transition-metal catalysis and flow chemistry have been employed to achieve high yields and purity levels. These advancements not only facilitate laboratory-scale production but also open doors for large-scale manufacturing processes required for industrial applications.
In conclusion,2,4-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone (CAS No. 898760-19-5) represents a fascinating compound with broad utility across multiple scientific disciplines. Its unique structural features enable diverse applications in pharmaceuticals、materials science,and synthetic chemistry,making it a cornerstone of modern research endeavors。As our understanding of its properties continues to evolve,so too will its role in advancing scientific innovation and technological progress。
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